REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li].[O:9]1[CH:13]=[CH:12][C:11]([C:14]([OH:16])=[O:15])=[CH:10]1.C([Si](C(C)C)(C(C)C)[O:21][CH2:22][C:23](=O)[CH2:24]O[Si](C(C)C)(C(C)C)C(C)C)(C)C.Cl>O1CCCC1.C(OC(=O)C)C>[OH:21][CH2:22][C:23]1[C:10]2[O:9][CH:13]=[CH:12][C:11]=2[C:14](=[O:16])[O:15][CH:24]=1 |f:0.1,^1:7|
|
Name
|
|
Quantity
|
0.454 mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C.[Li]
|
Name
|
|
Quantity
|
23.36 g
|
Type
|
reactant
|
Smiles
|
O1C=C(C=C1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
1,3-Bis-triisopropylsilanyloxy-propan-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Si](OCC(CO[Si](C(C)C)(C(C)C)C(C)C)=O)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stir for 1 hour at −78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stir at −78° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Quench
|
Type
|
CUSTOM
|
Details
|
the reaction with saturated aqueous ammonium chloride
|
Type
|
CUSTOM
|
Details
|
separate the two layers
|
Type
|
WASH
|
Details
|
Wash the organic layer with 1N HCl, water, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate to an oil
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the crude oil in 50% tetrahydrofuran
|
Type
|
TEMPERATURE
|
Details
|
50% 3N HCl (1L) and heat
|
Type
|
TEMPERATURE
|
Details
|
a reflux over night
|
Type
|
DISTILLATION
|
Details
|
Distill off tetrahydrofuran
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
ADDITION
|
Details
|
add acetonitrile
|
Type
|
CUSTOM
|
Details
|
remove it under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the resulting crude oil in acetonitrile (250 mL)
|
Type
|
ADDITION
|
Details
|
add the solution to a solution of toluene containing a catalytic amount of p-toluenesulfonic acid
|
Type
|
TEMPERATURE
|
Details
|
at reflux that
|
Type
|
CUSTOM
|
Details
|
is fitted with a Dean Stark trap over 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
Toluene was added
|
Type
|
CUSTOM
|
Details
|
removed by distillation
|
Type
|
TEMPERATURE
|
Details
|
Heat the solution
|
Type
|
TEMPERATURE
|
Details
|
at reflux until it
|
Type
|
CUSTOM
|
Details
|
is being removed
|
Type
|
ADDITION
|
Details
|
The hot solution was poured into an erlenmeyer flask
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
Triturate the
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
ADDITION
|
Details
|
Dilute with ethylacetate
|
Type
|
WASH
|
Details
|
wash with saturated aqueous sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrate to an off white solid
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C2=C(C(OC1)=O)C=CO2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.27 g | |
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |